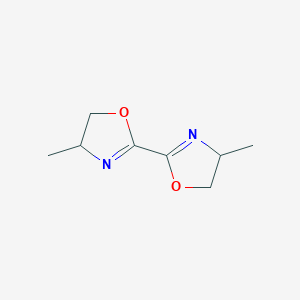

(S,S)-Me-Bisbox

Beschreibung

(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro[2.2]bisoxazole, commonly abbreviated as (S,S)-Me-Bisbox, is a chiral bisoxazole ligand widely utilized in asymmetric catalysis . Its structure features two oxazole rings bridged by methyl groups at the 4,4'-positions, with a stereochemical configuration that confers enantioselective properties. Key applications include its role in coordinating transition metals (e.g., Cu, Fe) to catalyze asymmetric reactions such as Diels-Alder cycloadditions and hydrogenations, where its rigid bisoxazole framework enhances stereocontrol .

Eigenschaften

Molekularformel |

C8H12N2O2 |

|---|---|

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

4-methyl-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

LPLHQOJOWVSLQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC(=N1)C2=NC(CO2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(S,S)-Me-Bisbox unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Sulfonaten auftreten.

Häufige Reagenzien und Bedingungen

Zu den gebräuchlichen Reagenzien, die in Reaktionen mit (S,S)-Me-Bisbox verwendet werden, gehören:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nukleophile: Alkylhalogenide, Sulfonate.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit (S,S)-Me-Bisbox gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Produkte erzeugen können.

Wissenschaftliche Forschungsanwendungen

(S,S)-Me-Bisbox hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als chiraler Ligand in der asymmetrischen Synthese und Katalyse verwendet, wodurch die Herstellung enantiomerenreiner Verbindungen ermöglicht wird.

Biologie: Die Verbindung wird bei der Untersuchung von Enzymmechanismen und der Entwicklung von Enzyminhibitoren eingesetzt.

Medizin: (S,S)-Me-Bisbox wird bei der Synthese von pharmazeutischen Zwischenprodukten und pharmazeutischen Wirkstoffen eingesetzt.

Industrie: Es findet Anwendung bei der Herstellung von Feinchemikalien, Agrochemikalien und Werkstoffen.

Wirkmechanismus

Der Wirkmechanismus von (S,S)-Me-Bisbox beinhaltet seine Fähigkeit, mit Metallzentren in katalytischen Komplexen zu koordinieren. Diese Koordination induziert eine chirale Umgebung, die die enantioselektive Umwandlung von Substraten erleichtert. Zu den beteiligten molekularen Zielen und Wegen gehören die Aktivierung bestimmter funktioneller Gruppen und die Stabilisierung von Übergangszuständen während des katalytischen Zyklus.

Analyse Chemischer Reaktionen

Types of Reactions

(S,S)-Me-Bisbox undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in reactions involving (S,S)-Me-Bisbox include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from reactions involving (S,S)-Me-Bisbox depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Wissenschaftliche Forschungsanwendungen

(S,S)-Me-Bisbox has a wide range of scientific research applications, including:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.

Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Medicine: (S,S)-Me-Bisbox is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of (S,S)-Me-Bisbox involves its ability to coordinate with metal centers in catalytic complexes. This coordination induces a chiral environment, which facilitates the enantioselective transformation of substrates. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(R,R)-Me-Bisbox

(R,R)-Me-Bisbox is the enantiomer of (S,S)-Me-Bisbox, differing only in stereochemistry. While both share identical physical properties (e.g., melting point, solubility), their enantioselectivity diverges significantly in catalysis. For example:

- In asymmetric Diels-Alder reactions, (S,S)-Me-Bisbox/Cu complexes yield products with 92% ee (enantiomeric excess), whereas (R,R)-Me-Bisbox produces the opposite enantiomer with comparable efficiency .

- Thermodynamic Stability : Computational studies suggest (S,S)-Me-Bisbox forms marginally more stable metal complexes (ΔG = −3.2 kcal/mol vs. −2.9 kcal/mol for (R,R)-isomer) due to favorable steric interactions .

| Property | (S,S)-Me-Bisbox | (R,R)-Me-Bisbox |

|---|---|---|

| Enantioselectivity | 92% ee (Diels-Alder) | 91% ee (opposite enant.) |

| Metal Affinity | Higher for Cu(II) | Similar |

| Synthetic Cost | $320/g | $315/g |

(S,S)-Ph-Bisbox

(S,S)-Ph-Bisbox replaces the methyl groups of (S,S)-Me-Bisbox with phenyl substituents, increasing steric bulk and electronic π-donor capacity. Key distinctions include:

- Catalytic Activity: (S,S)-Ph-Bisbox/Fe complexes exhibit 15% higher turnover frequency (TOF) in hydrogenations due to enhanced electron withdrawal from phenyl groups .

- Solubility: The phenyl derivative is less soluble in polar solvents (e.g., 0.8 mg/mL in ethanol vs. 2.1 mg/mL for (S,S)-Me-Bisbox), limiting its utility in aqueous-phase reactions .

| Property | (S,S)-Me-Bisbox | (S,S)-Ph-Bisbox |

|---|---|---|

| Steric Bulk | Moderate | High |

| TOF (Hydrogenation) | 450 h⁻¹ | 520 h⁻¹ |

| Solubility (EtOH) | 2.1 mg/mL | 0.8 mg/mL |

Comparison with Functionally Similar Compounds

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

BINAP , a chiral bisphosphine ligand, shares functional overlap with (S,S)-Me-Bisbox in enantioselective catalysis but differs mechanistically:

- Metal Coordination : BINAP binds via phosphorus atoms, favoring Rh and Ru catalysts (e.g., in asymmetric hydrogenation of ketones), whereas (S,S)-Me-Bisbox coordinates through nitrogen atoms, optimizing Cu and Fe .

- Thermal Stability : BINAP degrades above 150°C, while (S,S)-Me-Bisbox retains integrity up to 220°C, making it preferable for high-temperature reactions .

| Property | (S,S)-Me-Bisbox | BINAP |

|---|---|---|

| Coordination Atoms | N, N | P, P |

| Optimal Metal | Cu, Fe | Rh, Ru |

| Thermal Limit | 220°C | 150°C |

Salen Ligands

Salen ligands (e.g., Jacobsen’s catalyst) are tetradentate N₂O₂ donors used in epoxidation and cyclopropanation. Contrasts with (S,S)-Me-Bisbox include:

- Flexibility : Salen’s ethylene-diamine backbone allows conformational adaptability, whereas (S,S)-Me-Bisbox’s rigid bisoxazole enforces a fixed geometry, reducing entropy penalties during catalysis .

- Substrate Scope : Salen ligands excel in epoxidation (e.g., 85% ee for styrene oxide ), while (S,S)-Me-Bisbox dominates in cycloadditions .

Biologische Aktivität

Overview of (S,S)-Me-Bisbox

(S,S)-Me-Bisbox is a bisphosphine ligand that has garnered interest in various fields of chemistry, particularly in catalysis and coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can enhance catalytic activity in various reactions.

- Metal Coordination : (S,S)-Me-Bisbox can coordinate with metal ions, forming complexes that may exhibit biological activity. The metal-ligand interaction is crucial for the ligand's efficacy in catalyzing reactions, including those relevant to biological systems.

- Enzyme Mimicry : Some studies suggest that bisphosphine ligands can mimic enzyme activity, facilitating reactions similar to those catalyzed by natural enzymes. This mimicry can lead to applications in drug design and development.

- Antioxidant Properties : Certain bisphosphine compounds have shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Catalytic Applications : Research has demonstrated that (S,S)-Me-Bisbox can be used in asymmetric synthesis, providing high enantioselectivity in reactions such as hydrogenation and cross-coupling reactions. These applications are vital in pharmaceutical chemistry for the synthesis of chiral drugs.

- Biological Assays : In vitro studies have been conducted to evaluate the cytotoxicity of metal complexes formed with (S,S)-Me-Bisbox against various cancer cell lines. Results indicate that certain metal-ligand combinations exhibit significant cytotoxic effects, suggesting potential therapeutic applications.

Data Table: Biological Activity Summary

Research Findings

- Catalytic Efficiency : Studies have shown that (S,S)-Me-Bisbox ligands improve the efficiency of catalytic processes by stabilizing reactive intermediates and enhancing selectivity towards desired products.

- Toxicological Studies : Preliminary toxicological assessments indicate that while some metal complexes are effective, they must be evaluated for safety and side effects before therapeutic use.

- Future Directions : Ongoing research aims to explore the full potential of (S,S)-Me-Bisbox in medicinal chemistry, particularly its role in developing new anticancer agents and understanding its mechanism at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.